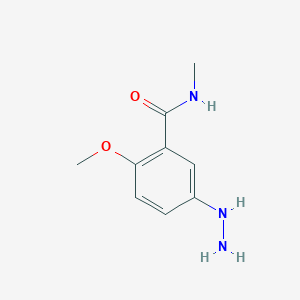![molecular formula C11H16N2O4S B12525037 N-[2-Methoxy-5-methyl-4-(methylsulfamoyl)phenyl]acetamide CAS No. 652973-59-6](/img/structure/B12525037.png)
N-[2-Methoxy-5-methyl-4-(methylsulfamoyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-Methoxy-5-methyl-4-(methylsulfamoyl)phenyl]acetamide is an organic compound with the molecular formula C11H16N2O4S. This compound is known for its unique chemical structure, which includes a methoxy group, a methyl group, and a methylsulfamoyl group attached to a phenyl ring, along with an acetamide group. It is used in various scientific research applications due to its distinctive properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-Methoxy-5-methyl-4-(methylsulfamoyl)phenyl]acetamide typically involves the reaction of 2-methoxy-5-methyl-4-(methylsulfamoyl)aniline with acetic anhydride. The reaction is carried out under controlled conditions, often in the presence of a catalyst to enhance the reaction rate and yield. The process involves heating the reactants to a specific temperature and maintaining the reaction for a set period to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions. The use of continuous flow reactors and automated systems ensures consistent quality and high yield. The purification of the final product is achieved through crystallization or chromatography techniques to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-Methoxy-5-methyl-4-(methylsulfamoyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfide or thiol group.
Substitution: The methoxy and methyl groups on the phenyl ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides and thiols.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
N-[2-Methoxy-5-methyl-4-(methylsulfamoyl)phenyl]acetamide is utilized in several scientific research fields:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-[2-Methoxy-5-methyl-4-(methylsulfamoyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to the disruption of biological processes. For example, it may act as an allosteric modulator of enzymes involved in metabolic pathways, thereby altering their activity and affecting cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-Methoxyphenyl)acetamide: Similar structure but lacks the methylsulfamoyl group.
N-(2-Methoxy-5-methylphenyl)acetamide: Similar structure but lacks the methylsulfamoyl group.
N-(2-Methoxy-5-methyl-4-(sulfamoyl)phenyl)acetamide: Similar structure but lacks the methyl group on the sulfonamide.
Uniqueness
N-[2-Methoxy-5-methyl-4-(methylsulfamoyl)phenyl]acetamide is unique due to the presence of both the methoxy and methylsulfamoyl groups on the phenyl ring, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
652973-59-6 |
|---|---|
Formule moléculaire |
C11H16N2O4S |
Poids moléculaire |
272.32 g/mol |
Nom IUPAC |
N-[2-methoxy-5-methyl-4-(methylsulfamoyl)phenyl]acetamide |
InChI |
InChI=1S/C11H16N2O4S/c1-7-5-9(13-8(2)14)10(17-4)6-11(7)18(15,16)12-3/h5-6,12H,1-4H3,(H,13,14) |
Clé InChI |
FBEBXXUFBILNGO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1S(=O)(=O)NC)OC)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


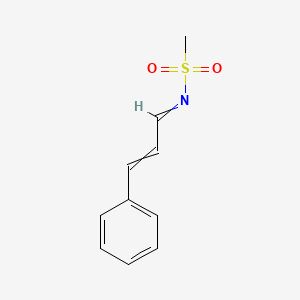

![Butanoic acid, 4-[(2-acetyl-7-benzofuranyl)oxy]-, ethyl ester](/img/structure/B12524975.png)
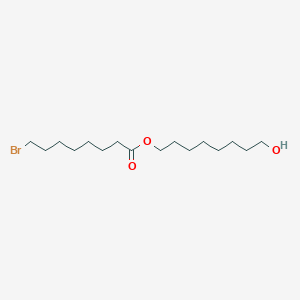
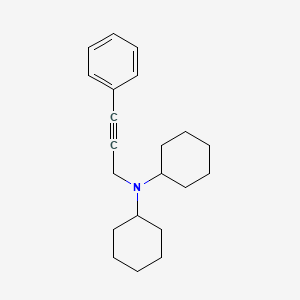
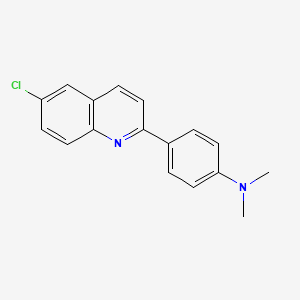
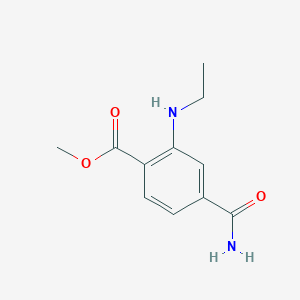
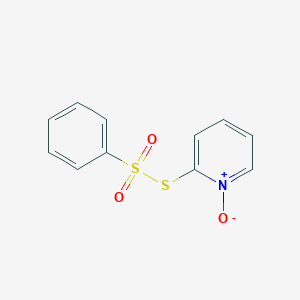
![3-{(E)-[(2-Bromophenyl)imino]methyl}-1-oxoquinoxalin-1-ium-4(1H)-olate](/img/structure/B12525016.png)
![2,4-Di-tert-butyl-6-[(1H-imidazol-1-yl)methyl]phenol](/img/structure/B12525020.png)

